molecular formula C14H11NO3 B14332393 Koeniginequinone A CAS No. 110519-58-9

Koeniginequinone A

Cat. No.: B14332393
CAS No.: 110519-58-9
M. Wt: 241.24 g/mol
InChI Key: FBXPHUZRLGTRFW-UHFFFAOYSA-N
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Description

Koeniginequinone A is an organic compound belonging to the class of carbazoles. Carbazoles are characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Koeniginequinone A can be achieved through a domino ‘in-water, on-water’ process. This method involves the use of on-water chemistry, which is a recently developed technique that allows for the efficient generation of carbazolo-1,4-quinone natural products . The process typically involves a Claisen rearrangement catalyzed by water, which facilitates the rapid and efficient synthesis of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of on-water chemistry suggests that this method could be scaled up for industrial applications. The efficiency and simplicity of the on-water process make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Koeniginequinone A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups, as well as the carbazole core structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include molecular iodine, periodic acid, and various catalysts. For example, the synthesis of carbazole-1,4-quinones from the Fischer-Borsche ring involves the use of a catalytic amount of molecular iodine and periodic acid .

Major Products Formed

The major products formed from the reactions of this compound include various carbazolequinones and their derivatives. These products are of significant interest due to their potential biological and pharmaceutical activities.

Mechanism of Action

The mechanism of action of Koeniginequinone A involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that carbazolequinones can exert their effects through various pathways, including the inhibition of enzymes and the induction of apoptosis in cancer cells . The presence of functional groups such as methoxy and methyl groups may play a role in its biological activity.

Comparison with Similar Compounds

Koeniginequinone A is part of a broader class of carbazolequinones, which includes compounds such as murrayaquinones B, C, D, and E, and pyrayaquinones B and C . These compounds share a similar core structure but differ in the functional groups attached to the carbazole ring. The uniqueness of this compound lies in its specific functional groups and the efficiency of its synthesis using on-water chemistry.

List of Similar Compounds

  • Murrayaquinone B
  • Murrayaquinone C
  • Murrayaquinone D
  • Murrayaquinone E
  • Pyrayaquinone B
  • Pyrayaquinone C

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its efficient synthesis, diverse chemical reactions, and promising biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

110519-58-9

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

7-methoxy-3-methyl-9H-carbazole-1,4-dione

InChI

InChI=1S/C14H11NO3/c1-7-5-11(16)13-12(14(7)17)9-4-3-8(18-2)6-10(9)15-13/h3-6,15H,1-2H3

InChI Key

FBXPHUZRLGTRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC

melting_point

240 °C

physical_description

Solid

Origin of Product

United States

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